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Introduction
Quinoxaline derivatives represent a privileged class of heterocyclic compounds with a wide

array of biological activities, making them a focal point in medicinal chemistry and drug

discovery.[1][2][3][4] Their diverse pharmacological profile includes anticancer, antiviral,

antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][5][6] High-throughput

screening (HTS) is a critical methodology for rapidly evaluating large libraries of quinoxaline
derivatives to identify promising lead candidates for therapeutic development.[1][2][7]

These application notes provide detailed protocols and data presentation guidelines for various

HTS assays tailored to identify and characterize bioactive quinoxaline derivatives. The content

is designed to assist researchers in setting up robust screening campaigns and interpreting the

resulting data.

General Workflow for High-Throughput Screening
The process of identifying bioactive quinoxaline derivatives through HTS generally follows a

standardized workflow. This involves primary screening of a compound library to identify initial

"hits," followed by secondary assays to confirm their activity and determine potency.

Subsequent tertiary assays are often employed to elucidate the mechanism of action.
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Caption: General workflow for screening quinoxaline derivatives.

I. Anticancer Activity Screening
Quinoxaline derivatives have shown significant potential as anticancer agents by targeting

various cancer-related pathways and enzymes.[8][9][10] HTS assays are instrumental in

identifying compounds that inhibit cancer cell proliferation, induce apoptosis, or target specific

oncogenic kinases.

A. Cell Viability and Cytotoxicity Assays
A common primary HTS assay for anticancer drug discovery is the measurement of cell viability

or cytotoxicity in the presence of test compounds. The MTT assay is a widely used colorimetric

method for this purpose.[11]

Quantitative Data Summary: Anticancer Activity of Quinoxaline Derivatives
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Compound/De
rivative

Cell Line Assay Type IC50 (µM) Reference

Quinoxaline

Derivative IV

PC-3 (Prostate

Cancer)
MTT 2.11 [12]

Quinoxaline

Derivative III

PC-3 (Prostate

Cancer)
MTT 4.11 [12]

Compound 4m
A549 (Lung

Cancer)
Not Specified 9.32 ± 1.56 [13]

Compound 4b
A549 (Lung

Cancer)
Not Specified 11.98 ± 2.59 [13]

5-Fluorouracil

(Control)

A549 (Lung

Cancer)
Not Specified 4.89 ± 0.20 [13]

Various

Derivatives

HCT116, HepG2,

MCF-7
Cell Proliferation

Promising

Activity
[9]

Experimental Protocol: MTT Cell Proliferation Assay[1][11]

This protocol is designed for a 96-well plate format to assess the effect of quinoxaline
derivatives on cancer cell viability.

Materials:

Cancer cell line of interest (e.g., HCT116, MCF-7, A549).[1][9][13]

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).[1]

Quinoxaline derivatives (test compounds) dissolved in DMSO.

Known anticancer drug (e.g., Doxorubicin or 5-Fluorouracil) as a positive control.[1][13]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[1]
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96-well clear microplates.[1]

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well

and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[8][14]

Compound Treatment: The following day, treat the cells with various concentrations of the

quinoxaline derivatives and control compounds. The final volume in each well should be

100 µL. Incubate for 48-72 hours.[1]

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and

incubate for 2-4 hours at 37°C.[1][11][14] This allows viable cells to metabolize the yellow

MTT into purple formazan crystals.

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to

each well to dissolve the formazan crystals.[1][11][14]

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure

complete solubilization.[14] Read the absorbance at a wavelength between 500 and 600 nm

(typically 570 or 590 nm) using a microplate reader.

Data Analysis: Subtract the background absorbance from all readings. Calculate the

percentage of cell viability relative to untreated control cells. Determine the IC50 values by

plotting the percentage of viability against the logarithm of the compound concentration.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_High_Throughput_Screening_of_Quinoxaline_2_3_dione_Derivatives.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_Screening_the_Anticancer_Activity_of_Novel_Quinoxaline_Compounds.pdf
https://www.researchgate.net/profile/Nasrin-Ghassemi-Barghi/post/How-MTT-dye-is-used-in-assaying-cell-metabolic-activity-cell-culture-Can-anyone-give-me-the-protocol-for-this-particular-assay/attachment/5c482ef5cfe4a781a579241e/AS%3A718161636773888%401548234485381/download/MTT+Proliferation+Assay+Protocol.pdf
https://www.benchchem.com/product/b1680401?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_High_Throughput_Screening_of_Quinoxaline_2_3_dione_Derivatives.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_High_Throughput_Screening_of_Quinoxaline_2_3_dione_Derivatives.pdf
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.researchgate.net/profile/Nasrin-Ghassemi-Barghi/post/How-MTT-dye-is-used-in-assaying-cell-metabolic-activity-cell-culture-Can-anyone-give-me-the-protocol-for-this-particular-assay/attachment/5c482ef5cfe4a781a579241e/AS%3A718161636773888%401548234485381/download/MTT+Proliferation+Assay+Protocol.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_High_Throughput_Screening_of_Quinoxaline_2_3_dione_Derivatives.pdf
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.researchgate.net/profile/Nasrin-Ghassemi-Barghi/post/How-MTT-dye-is-used-in-assaying-cell-metabolic-activity-cell-culture-Can-anyone-give-me-the-protocol-for-this-particular-assay/attachment/5c482ef5cfe4a781a579241e/AS%3A718161636773888%401548234485381/download/MTT+Proliferation+Assay+Protocol.pdf
https://www.researchgate.net/profile/Nasrin-Ghassemi-Barghi/post/How-MTT-dye-is-used-in-assaying-cell-metabolic-activity-cell-culture-Can-anyone-give-me-the-protocol-for-this-particular-assay/attachment/5c482ef5cfe4a781a579241e/AS%3A718161636773888%401548234485381/download/MTT+Proliferation+Assay+Protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MTT Assay Protocol

1. Seed Cancer Cells
(96-well plate)

2. Add Quinoxaline Derivatives
& Controls

3. Incubate (48-72h)

4. Add MTT Reagent

5. Incubate (2-4h)
(Formazan Formation)

6. Add Solubilization Solution

7. Read Absorbance
(570 nm)

8. Calculate IC50

Click to download full resolution via product page

Caption: Workflow for the MTT cell proliferation assay.
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II. Kinase Inhibitor Screening
Many quinoxaline derivatives function as kinase inhibitors, targeting pathways like the

PI3K/mTOR signaling cascade, which are often dysregulated in cancer.[2] HTS assays for

kinase inhibitors can be either biochemical (using purified enzymes) or cell-based.

A. Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the activity of a

purified kinase.

Quantitative Data Summary: Kinase Inhibitory Activity of Quinoxaline Derivatives

Compound/De
rivative

Target Kinase Assay Type IC50 (nM) Reference

Compound 26e ASK1 ADP-Glo 30.17 [15]

Compound 12d ASK1 ADP-Glo 49.63 [15]

Compound 12c ASK1 ADP-Glo 117.61 [15]

Compound 4 ASK1 ADP-Glo 147 [15]

Compound 12b ASK1 ADP-Glo 502.46 [15]

Compound 45 GSK-3β Z'-LYTE 180 [4]

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay[15][16]

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase

reaction. The amount of light generated is proportional to the ADP concentration, and therefore,

kinase activity.

Materials:

Purified recombinant kinase (e.g., ASK1).[15]

Kinase-specific substrate.
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Quinoxaline derivatives (test compounds).

ATP.

ADP-Glo™ Kinase Assay Kit (Promega).

White, opaque 384-well plates.

Luminometer.

Procedure:

Compound Dispensing: Dispense various concentrations of the quinoxaline derivatives into

the 384-well plate.

Kinase Reaction:

Add the kinase and substrate to the wells containing the compounds.

Initiate the reaction by adding ATP.

Incubate at room temperature for a predetermined time (e.g., 60 minutes).[16]

ADP Detection:

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate for 30 minutes.

Signal Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis: A lower luminescent signal indicates inhibition of the kinase. Calculate the

percentage of kinase inhibition for each compound concentration and determine the IC50

value from the dose-response curve.[16]
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Caption: Workflow for the ADP-Glo™ luminescent kinase assay.

III. Antiviral Activity Screening
Quinoxaline derivatives have also demonstrated potential as antiviral agents.[1][2][17] HTS

assays for antiviral activity can be designed to target specific viral enzymes or to measure the

overall inhibition of viral replication in a cell-based system.

A. Reporter Gene Assays for Viral Protease Inhibition
This type of cell-based assay uses a reporter gene, such as luciferase, to measure the activity

of a viral protease. Inhibition of the protease by a compound leads to a change in the reporter

signal.[2]

Experimental Protocol: Luciferase Reporter Assay for Viral Protease Inhibition[2][18][19][20][21]

Materials:

Host cell line susceptible to the virus of interest.

Reporter plasmid encoding a substrate for the viral protease linked to a luciferase gene.

Quinoxaline derivatives (test compounds).

Luciferase assay reagent.[21]

White, opaque 96-well plates.
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Luminometer.

Procedure:

Cell Transfection: Co-transfect the host cells with the reporter plasmid and a plasmid

expressing the viral protease. Seed the transfected cells into 96-well plates.

Compound Treatment: Add the quinoxaline derivatives to the cells and incubate for a

specified period.

Cell Lysis: Wash the cells with PBS and then add cell lysis buffer.[20]

Luciferase Assay:

Transfer the cell lysate to a white, opaque 96-well plate.

Add the luciferase assay reagent to each well.

Immediately measure the luminescence using a luminometer.[18]

Data Analysis: A change in the luminescent signal (increase or decrease, depending on the

assay design) indicates inhibition of the viral protease. Calculate the percent inhibition and

determine IC50 values.

IV. Antimicrobial Activity Screening
The antibacterial and antifungal properties of quinoxaline derivatives are also of significant

interest.[5][6][22] A common HTS method for antimicrobial activity is the determination of the

Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary: Antimicrobial Activity of Quinoxaline Derivatives

Compound/Derivati
ve

Microorganism MIC (µg/mL) Reference

Compound 2d Escherichia coli 8 [5]

Compound 3c Escherichia coli 8 [5]
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Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

Bacterial or fungal strains of interest.

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

Quinoxaline derivatives (test compounds).

Standard antibiotic/antifungal as a positive control.

96-well microplates.

Procedure:

Compound Dilution: Prepare serial dilutions of the quinoxaline derivatives in the broth

medium directly in the 96-well plates.

Inoculation: Add a standardized inoculum of the microorganism to each well.

Incubation: Incubate the plates at an appropriate temperature and duration for the specific

microorganism.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the microorganism. This can be assessed visually or by measuring

the optical density at 600 nm.

V. Neuroprotective Activity Screening
Quinoxaline-2,3-dione derivatives are known antagonists of the AMPA receptor, indicating their

potential as neuroprotective agents.[1]

A. Calcium Flux Assay for AMPA Receptor Antagonism
This cell-based HTS assay measures changes in intracellular calcium levels in response to

AMPA receptor activation. Antagonists will block this calcium influx.[1]

Quantitative Data Summary: AMPA Receptor Antagonism
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Assay Type Target Key Parameter

Typical Values
for
Quinoxaline-
2,3-dione
Derivatives

Reference

Calcium Flux

Assay
AMPA Receptor IC50

0.063 µM - 0.47

µM
[1]

Radioligand

Binding Assay

AMPA/GlyN

Receptor
Ki

0.142 µM - 2.91

µM
[1]

Experimental Protocol: Cell-Based Calcium Flux Assay[1]

Materials:

HEK293 cells stably expressing the target AMPA receptor.

Assay Buffer (e.g., HBSS with 20 mM HEPES).

Calcium-sensitive fluorescent dye (e.g., Fluo-8).

AMPA receptor agonist (e.g., Glutamate).

Quinoxaline-2,3-dione derivatives (test compounds).

Known AMPA receptor antagonist (e.g., NBQX) as a positive control.

384-well black, clear-bottom microplates.

Fluorescence kinetic plate reader (e.g., FLIPR).

Procedure:

Cell Plating: Seed the HEK293-AMPA receptor cells into 384-well plates and incubate

overnight.[1]

Compound Preparation: Prepare serial dilutions of the test compounds and controls.[1]
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Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to

each well. Incubate for 1 hour at 37°C.[1]

Compound Addition: Add the prepared compound solutions to the respective wells and

incubate for 10-20 minutes at room temperature.[1]

Agonist Stimulation and Signal Detection: Use a fluorescence kinetic plate reader to

simultaneously add the AMPA receptor agonist to all wells and measure the change in

fluorescence intensity over time.[1]

Data Analysis: The antagonist effect is determined by the reduction in the fluorescence

signal compared to the control. Calculate IC50 values from the dose-response curves.[1]

Conclusion
The diverse biological activities of quinoxaline derivatives make them a valuable scaffold in

drug discovery. The high-throughput screening assays and protocols detailed in these

application notes provide a robust framework for identifying and characterizing novel bioactive

quinoxaline compounds. Proper assay selection, optimization, and data analysis are crucial

for the successful progression of promising hits into lead candidates for further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. benchchem.com [benchchem.com]

3. benchchem.com [benchchem.com]

4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5. mdpi.com [mdpi.com]

6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_High_Throughput_Screening_of_Quinoxaline_2_3_dione_Derivatives.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_High_Throughput_Screening_of_Quinoxaline_2_3_dione_Derivatives.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_High_Throughput_Screening_of_Quinoxaline_2_3_dione_Derivatives.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_High_Throughput_Screening_of_Quinoxaline_2_3_dione_Derivatives.pdf
https://www.benchchem.com/product/b1680401?utm_src=pdf-body
https://www.benchchem.com/product/b1680401?utm_src=pdf-body
https://www.benchchem.com/product/b1680401?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_High_Throughput_Screening_of_Quinoxaline_2_3_dione_Derivatives.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_High_Throughput_Screening_Assays_Involving_2_Chloro_3_2_pyridinyl_quinoxaline.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Quinoxaline_Derivatives_in_Enzyme_Inhibitor_Screening.pdf
https://pdfs.semanticscholar.org/db6c/d7c0a5af2f022ef218120e9dd31fa6c0d123.pdf
https://www.mdpi.com/1420-3049/24/22/4198
https://pmc.ncbi.nlm.nih.gov/articles/PMC4033932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4033932/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. benchchem.com [benchchem.com]

8. benchchem.com [benchchem.com]

9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic
Inducers - PMC [pmc.ncbi.nlm.nih.gov]

10. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic
Review - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

12. A quinoxaline-based derivative exhibited potent and selective anticancer activity with
apoptosis induction in PC-3 cells through Topo II inhibition - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-
small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

14. researchgate.net [researchgate.net]

15. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

16. benchchem.com [benchchem.com]

17. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against
respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. High-Throughput Firefly Luciferase Reporter Assays - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. assaygenie.com [assaygenie.com]

21. Luciferase Assay System Protocol [promega.com]

22. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances
(RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [Application Notes and Protocols for High-Throughput
Screening of Bioactive Quinoxaline Derivatives]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1680401#high-throughput-screening-
assays-for-identifying-bioactive-quinoxaline-derivatives]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_High_Throughput_Screening_of_Quinoline_Derivatives.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_Screening_the_Anticancer_Activity_of_Novel_Quinoxaline_Compounds.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470675/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6470675/
https://pubmed.ncbi.nlm.nih.gov/40720619/
https://pubmed.ncbi.nlm.nih.gov/40720619/
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://pubmed.ncbi.nlm.nih.gov/38486408/
https://pubmed.ncbi.nlm.nih.gov/38486408/
https://pubmed.ncbi.nlm.nih.gov/38486408/
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra04453c
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra04453c
https://www.researchgate.net/profile/Nasrin-Ghassemi-Barghi/post/How-MTT-dye-is-used-in-assaying-cell-metabolic-activity-cell-culture-Can-anyone-give-me-the-protocol-for-this-particular-assay/attachment/5c482ef5cfe4a781a579241e/AS%3A718161636773888%401548234485381/download/MTT+Proliferation+Assay+Protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494716/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Developing_Kinase_Inhibitors_from_2_Chloro_3_6_dimethylquinoxaline.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11542553/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11542553/
https://www.researchgate.net/publication/263395291_High-throughput_Functional_Screening_using_a_Homemade_Dual-glow_Luciferase_Assay
https://pubmed.ncbi.nlm.nih.gov/29671260/
https://pubmed.ncbi.nlm.nih.gov/29671260/
https://www.assaygenie.com/dual-luciferase-reporter-assay-protocol
https://www.promega.com/resources/protocols/technical-bulletins/0/luciferase-assay-system-protocol/
https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra07559d
https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra07559d
https://www.benchchem.com/product/b1680401#high-throughput-screening-assays-for-identifying-bioactive-quinoxaline-derivatives
https://www.benchchem.com/product/b1680401#high-throughput-screening-assays-for-identifying-bioactive-quinoxaline-derivatives
https://www.benchchem.com/product/b1680401#high-throughput-screening-assays-for-identifying-bioactive-quinoxaline-derivatives
https://www.benchchem.com/product/b1680401#high-throughput-screening-assays-for-identifying-bioactive-quinoxaline-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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